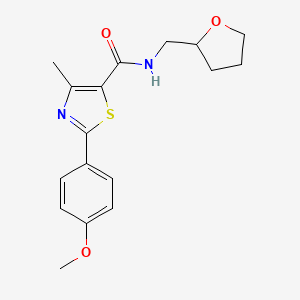

2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide

Description

The compound 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide (hereafter referred to as Compound A) is a thiazole-based carboxamide derivative. Its structure comprises:

- A 4-methyl-substituted thiazole core at position 3.

- A 2-(4-methoxyphenyl) group attached to the thiazole ring.

- A carboxamide moiety at position 5, functionalized with a tetrahydrofuran-2-ylmethyl (THF-methyl) substituent.

The 4-methoxy group on the phenyl ring may enhance lipophilicity and membrane permeability, while the THF-methyl group could influence solubility and metabolic stability .

Properties

Molecular Formula |

C17H20N2O3S |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-4-methyl-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H20N2O3S/c1-11-15(16(20)18-10-14-4-3-9-22-14)23-17(19-11)12-5-7-13(21-2)8-6-12/h5-8,14H,3-4,9-10H2,1-2H3,(H,18,20) |

InChI Key |

OIWNLIACLYNXQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3CCCO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as bromine or iodine, to form the thiazole ring. The final step involves the acylation of the thiazole derivative with tetrahydrofuran-2-ylmethylamine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and substituents are susceptible to oxidation under specific conditions:

-

Thiazole Ring Oxidation :

The sulfur atom in the thiazole ring can undergo oxidation with agents like hydrogen peroxide () or potassium permanganate (), forming sulfoxides or sulfones. For example:This reactivity is consistent with studies on structurally similar thiazole derivatives .

-

Methoxyphenyl Group :

The electron-donating methoxy group may direct electrophilic substitution (e.g., nitration or halogenation) to the para position, though steric hindrance from the THF moiety could modulate reactivity .

Hydrolysis and Functional Group Transformations

The carboxamide group and THF substituent exhibit distinct reactivity:

-

Carboxamide Hydrolysis :

Under acidic (e.g., ) or basic (e.g., ) conditions, the amide bond may hydrolyze to form the corresponding carboxylic acid: -

THF Ring-Opening :

The tetrahydrofuran ring can undergo acid-catalyzed ring-opening reactions. For instance, treatment with may yield a diol or brominated derivatives.

Cyclization and Cross-Coupling Reactions

The thiazole core supports cyclization and coupling reactions:

-

Palladium-Catalyzed Coupling :

The 4-methyl group on the thiazole may participate in Suzuki-Miyaura cross-coupling with aryl boronic acids in the presence of , enabling derivatization at the methyl position . -

Heterocycle Formation :

Reaction with hydrazine () could form pyrazole or triazole hybrids via cyclocondensation, leveraging the carboxamide’s nucleophilicity .

Reduction Reactions

Selective reduction of functional groups is feasible:

-

Amide Reduction :

Lithium aluminum hydride () may reduce the carboxamide to an amine:This is a well-documented transformation for aromatic amides .

-

THF Stability :

The THF moiety is generally stable under standard reduction conditions, preserving the heterocyclic structure.

Substitution Reactions

Electrophilic and nucleophilic substitutions are governed by the substituents:

-

Thiazole C-2 Position :

The electron-rich thiazole C-2 position (adjacent to sulfur) may undergo electrophilic substitution (e.g., bromination) under mild conditions . -

Methoxyphenyl Group :

Demethylation of the methoxy group using could yield a phenolic derivative, enabling further functionalization .

Comparative Reactivity Table

Scientific Research Applications

2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.

Materials Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. It may also interact with specific receptors or enzymes involved in cancer cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Core

Table 1: Comparison of Key Structural Features

*Calculated based on molecular formula C₁₇H₂₀N₂O₃S.

Key Observations:

- Carboxamide vs. Hydrazide: Hydrazide derivatives (e.g., ) exhibit notable anticancer activity, suggesting that replacing the carboxamide with a hydrazide moiety could modulate cytotoxicity. However, this may reduce metabolic stability due to increased reactivity .

- Morpholinylethyl substituents (e.g., ) introduce a secondary amine, which may facilitate hydrogen bonding in biological targets.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The logP of Compound A is estimated to be ~2.5–3.0 (based on substituent contributions), lower than the trimethoxyphenyl analog (~3.5–4.0) but higher than hydrazide derivatives (~1.5–2.0) .

- Solubility: The THF-methyl group may enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to phenyl or cyclopentylamino analogs .

Biological Activity

The compound 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide is a synthetic organic molecule belonging to the thiazole family. Its unique structure, characterized by a thiazole ring substituted with various functional groups, suggests significant potential for biological activity, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : C15H19N3O2S

- Molecular Weight : Approximately 332.4 g/mol

Structural Features

The compound features:

- A thiazole ring containing sulfur and nitrogen.

- A 4-methoxyphenyl group , which may enhance lipophilicity and biological interactions.

- A tetrahydrofuran moiety linked through a carboxamide group, contributing to its pharmacological properties.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-benzyl-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide | Benzyl group instead of tetrahydrofuran | Potentially different biological activity due to structural changes |

| 2-(3,4-dimethoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide | Additional methoxy group on phenyl | Enhanced solubility and possibly altered pharmacokinetics |

| 2-amino-thiazole derivatives | Varying substitutions on the thiazole ring | Different biological activities based on substituent effects |

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. The compound appears to modulate inflammatory pathways by inhibiting specific enzymes and receptors associated with inflammation. Studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It is believed to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of cell proliferation : The compound may interfere with cell cycle progression.

- Induction of apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Targeting specific signaling pathways : Research suggests that it may inhibit pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.

The biological activity of this compound is likely mediated through its interactions with various biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes or cancer cell metabolism.

- Receptor Modulation : The compound's structure allows it to bind to specific receptors, potentially altering their activity and downstream signaling.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers compared to control groups. The results indicated a decrease in edema formation and inflammatory cell infiltration in tissues.

Study 2: Anticancer Efficacy

In vitro studies using cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses confirmed an increase in early and late apoptotic cells upon treatment.

Q & A

Q. What experimental strategies are recommended for synthesizing 2-(4-methoxyphenyl)-4-methyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-5-carboxamide with high purity?

- Methodological Answer : Multi-step synthesis typically involves:

- Thiazole ring formation : Condensation of thiourea with α-haloketones (e.g., 4-methoxyacetophenone derivatives) under acidic/basic conditions .

- Carboxamide coupling : Reaction of the thiazole-5-carboxylic acid intermediate with tetrahydrofuran-2-ylmethylamine using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent optimization via polarity screening) .

- Critical Parameters : Control reaction temperature (60–80°C for amidation) and pH (neutral for coupling reactions) to minimize side products .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxy group at 4-position, tetrahydrofuran methylene protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ peak) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution datasets .

- Validation Metrics : Cross-check residual density maps (e.g., R1 < 0.05) and thermal displacement parameters (ADPs) to identify misplaced atoms .

- Contradiction Mitigation : Compare with spectroscopic data (e.g., NMR NOE correlations) to validate stereochemistry if X-ray data is ambiguous .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) impact biological activity in thiazole-carboxamide analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., F) : Enhance metabolic stability but may reduce solubility (logP increase) .

- Methoxy Groups : Improve membrane permeability via lipophilicity but may sterically hinder target binding .

- Experimental Design :

- Synthesize analogs (e.g., 4-fluorophenyl variant) and compare IC50 values in enzyme inhibition assays .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .

Q. What strategies address conflicting data between NMR and MS during characterization?

- Methodological Answer :

- Scenario 1 (Unexpected MS Peaks) :

- Perform MS/MS fragmentation to distinguish between isobaric impurities and adducts (e.g., sodium/potassium adducts) .

- Scenario 2 (NMR Signal Splitting) :

- Variable-temperature NMR to detect dynamic processes (e.g., rotamers) .

- Cross-Validation : Repeat synthesis with isotopic labeling (e.g., 13C-carboxamide) to trace signal origins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.